1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene
Description
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene (hereafter referred to as Compound A) is a photochromic diarylethene derivative widely studied for its reversible molecular switching properties. Its structure features two thiophene rings substituted with methyl and phenyl groups at the 2- and 5-positions, respectively, linked by a perfluorocyclopentene bridge. This configuration enables Compound A to undergo UV-induced cyclization (open-ring → closed-ring isomer) and visible-light-driven cycloreversion, with high thermal stability in both states . Notably, Compound A exhibits photochromism even in single-crystalline phases, a rare property critical for applications in high-density optical memory and molecular electronics .
Properties
CAS No. |
182003-69-6 |
|---|---|
Molecular Formula |
C27H18F6S2 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-2-methyl-5-phenylthiophene |
InChI |
InChI=1S/C27H18F6S2/c1-15-19(13-21(34-15)17-9-5-3-6-10-17)23-24(26(30,31)27(32,33)25(23,28)29)20-14-22(35-16(20)2)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI Key |
OUCKAFOKXHCQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene typically involves the following steps:
Bromination of 2-methylthiophene: 2-methylthiophene is reacted with bromine to form 3,5-dibromo-2-methylthiophene.
Formation of boronic acid derivative: The dibromo compound is then treated with tri-n-butylborate to yield 2-methyl-3-bromo-5-boronate thiophene.
Suzuki coupling reaction: The boronate derivative is coupled with 3,4-difluorobromobenzene using a palladium catalyst to form 2-methyl-3-bromo-5-(3,4-difluorophenyl)thiophene.
Cyclization: Finally, the cyclization reaction with perfluorocyclopentene under controlled conditions yields this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Photochromic Reactions
This diarylethene undergoes reversible photocyclization and cycloreversion, enabling applications in optical data storage and molecular switches.
Cyclization (Open-Ring → Closed-Ring)
-
Trigger : UV light (366 nm).
-
Quantum Yield : 100% in single-crystalline phases, as confirmed by X-ray crystallography .
-
Mechanism : Conrotatory electrocyclic ring closure via a symmetry-forbidden pathway, forming a closed-ring isomer with strong diradical character at the transition state .
Cycloreversion (Closed-Ring → Open-Ring)
-
Trigger : Visible light (>480 nm) or heat.
-
Activation Energy :
-
Efficiency : Cycloreversion in crystals shows slower thermal decay compared to solution phases due to restricted molecular motion .
Byproduct Formation
-
Mechanism : Competing 1-5 ring closure forms a metastable diradical intermediate, which rearranges into a non-photochromic byproduct .
-
Fatigue Resistance : 73% absorbance decrease after 850 cycles in solution, linked to byproduct accumulation .
Reaction Kinetics
Kinetic studies reveal distinct reaction orders for cyclization and cycloreversion:
| Process | Reaction Order | Conditions |
|---|---|---|
| Cyclization | Zeroth-order | Hexane solution |
| Cycloreversion | First-order | Hexane solution |
Phase-Dependent Reactivity
The compound’s reactivity varies significantly between crystalline and solution phases:
Substituent Effects
-
Para-Substituents : Alkyl (e.g., p-tolyl, p-tert-butylphenyl) or electron-withdrawing groups on phenyl rings do not alter photocyclization rates in crystals or solution .
-
Thermal Stability : Enhanced steric bulk marginally increases thermal cycloreversion barriers but does not affect photochemical efficiency .
Computational Insights
Density Functional Theory (DFT) studies predict key properties with high accuracy:
| Property | Theoretical Value | Experimental Value | Error |
|---|---|---|---|
| Thermal barrier (cycloreversion) | 33 kcal/mol | 33.2 kcal/mol | 0.6% |
| Absorption wavelength | 580 nm | 590 nm | 1.7% |
Scientific Research Applications
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene involves the following steps:
Photoexcitation: Upon exposure to UV light, the compound absorbs photons, leading to the excitation of electrons.
Isomerization: The excited state undergoes a conformational change, resulting in the formation of a closed-ring isomer.
Comparison with Similar Compounds
Substituent Effects on Photochromic and Fluorescent Properties
Compound A is often compared to derivatives with modified alkyl or aryl substituents. Key examples include:
- Fluorescence Quantum Yield (Φf): Compound A’s closed-ring isomer shows low fluorescence (Φf = 0.03), whereas sulfone derivatives with ethyl or i-propyl substituents achieve Φf > 0.10 due to reduced non-radiative decay pathways .
- Thermal Stability : Compound A exhibits superior thermal irreversibility compared to DT-1, which undergoes slower cycloreversion due to electron-withdrawing fluorine substituents .
Mechanical and Crystalline Phase Behavior
- Photomechanical Deformation : Ethyl-substituted analogues (e.g., 1,2-bis(2-ethyl-5-phenyl-3-thienyl)perfluorocyclopentene) undergo reversible shape changes (e.g., square → diamond) under UV, attributed to flexible alkyl chains enabling lattice strain relief. Compound A , with rigid methyl groups, shows minimal deformation .
- Durability : Mixed crystals of thiazole-substituted diarylethenes survive >1,000 bending cycles, outperforming Compound A in mechanical robustness due to weakened intermolecular interactions .
Absorption and Quantum Yield Trends
- Cycloreversion Quantum Yield : Compound A has a low cycloreversion quantum yield (ϕ ~ 0.02–0.03), while benzothiophene-based derivatives (e.g., 1,2-bis(2-methyl-1-benzothiophen-3-yl)perfluorocyclopentene) achieve ϕ ~ 0.3, attributed to extended π-conjugation enhancing photoreactivity .
Biological Activity
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene is a compound of significant interest due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, photochemical properties, and relevant case studies.
- Molecular Formula : C29H22F6S2
- Molecular Weight : 548.6 g/mol
- CAS Number : 172612-67-8
This compound features a perfluorinated cyclopentene core that enhances its stability and reactivity under various conditions.
Mechanisms of Biological Activity
- Photochromism : The compound exhibits notable photochromic properties, allowing it to undergo reversible transformations upon exposure to light. This characteristic is critical for applications in optical devices and sensors. The photoisomerization process involves the transition between different electronic states, which can be influenced by environmental factors such as solvent polarity and temperature .
- Antioxidant Activity : Preliminary studies indicate that derivatives of this compound may possess antioxidant properties. These properties are attributed to the presence of thiophene rings, which can scavenge free radicals, thereby protecting biological systems from oxidative stress .
- Antimicrobial Properties : Research has suggested that certain thiophene derivatives exhibit antimicrobial activity against various pathogens. This could be linked to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Photochromism | Reversible transformation under light exposure | |
| Antioxidant | Free radical scavenging capability | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
- Photochromic Behavior in Crystalline Phases : A study demonstrated the photochromic behavior of this compound in single-crystalline phases. The compound displayed distinct color changes upon UV irradiation, indicating potential applications in smart materials and optical switches .
- Antioxidant Studies : In vitro experiments have shown that derivatives of this compound can effectively reduce oxidative stress markers in cellular models. These findings suggest that it may be beneficial in developing therapeutic agents for conditions associated with oxidative damage .
- Antimicrobial Efficacy : Research focusing on the antimicrobial activities of thiophene derivatives has revealed that compounds similar to this compound exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 2-methyl-5-phenylthiophen-3-yl-boronic acid can react with 1,2-dibromobenzene under a nitrogen atmosphere using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF. Reflux for 16 hours followed by purification via column chromatography yields the product . Key factors affecting yield include:
- Catalyst loading : Pd(PPh₃)₄ at 5 mol% ensures efficient coupling.
- Temperature : Reactions conducted at 293 K minimize side reactions.
- Purification : Silica gel chromatography with petroleum ether as eluent improves purity .
Q. How can researchers characterize the photochromic behavior of this diarylethene derivative?
Photochromism is evaluated using UV-Vis spectroscopy and cyclability tests:
- UV-Vis irradiation : Irradiate the compound with UV light (e.g., 254 nm) to induce ring-closure (colored state) and visible light (e.g., >500 nm) for ring-opening (bleached state).
- Kinetic analysis : Monitor absorbance changes at λmax to calculate rate constants for thermal relaxation.
- Cyclability : Perform 100+ cycles to assess fatigue resistance. Note that crystal packing (e.g., parallel thiophene conformations) may suppress photochromism due to insufficient C⋯C distances (<4.1 Å) for ring-closure .
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- X-ray crystallography : Single-crystal XRD reveals bond angles, dihedral angles (e.g., 71.6° between benzene and thiophene rings), and intermolecular distances (e.g., 4.06 Å between reactive carbons) .
- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm substituent positions and perfluorocyclopentene integration.
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C29H22F6S2 requires 572.12 g/mol) .
Advanced Research Questions
Q. How do theoretical frameworks guide the design of derivatives with enhanced photochromic properties?
Density Functional Theory (DFT) calculations predict electronic transitions and steric effects:
Q. How can researchers resolve contradictions between crystallographic data and photochromic activity?
In cases where XRD shows non-photochromic crystals (e.g., parallel thiophene rings), employ:
Q. What strategies improve functionalization for device integration (e.g., OLEDs, molecular switches)?
- Post-synthetic modifications : Attach formyl (-CHO) or methylsulfanyl (-SMe) groups via nucleophilic substitution (e.g., using 5-formyl-2-methylsulfanyl precursors) to enable crosslinking or surface anchoring .
- Hybrid materials : Embed the compound in polymer matrices (e.g., PMMA) to enhance processability while retaining photochromism .
Q. How can computational modeling predict solvent effects on photochromic kinetics?
Molecular Dynamics (MD) simulations with explicit solvent models (e.g., THF, chloroform) quantify:
Q. What role does AI play in optimizing reaction conditions for large-scale synthesis?
Machine learning (ML) algorithms trained on reaction databases can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
